
Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-1H-azepin-1-yl)ethyl)-, monohydrochloride
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Overview
Description
Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-1H-azepin-1-yl)ethyl)-, monohydrochloride is a chemical compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-1H-azepin-1-yl)ethyl)-, monohydrochloride involves multiple steps. The starting materials typically include 4-chlorophenol, hexahydro-1H-azepine, and acetamide. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-1H-azepin-1-yl)ethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.
Scientific Research Applications
Pharmacological Applications
1. Anticholinergic Activity:
Research indicates that compounds similar to acetamide derivatives exhibit anticholinergic properties, which can be beneficial in treating conditions like Alzheimer's disease. These compounds inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain, thereby potentially enhancing cognitive function in patients with neurodegenerative diseases .
2. Pain Management:
The compound has been explored for its analgesic properties. Inhibition of specific enzymes involved in pain pathways may provide relief from chronic pain conditions. Studies have shown that certain acetamide derivatives can modulate pain perception through various biochemical pathways .
3. Antimicrobial and Anticancer Activities:
Research has demonstrated that acetamide derivatives possess antimicrobial and anticancer activities. Compounds structurally related to acetamide have been synthesized and tested against various bacterial strains and cancer cell lines, showing promising results in inhibiting cell growth and proliferation .
Case Studies
Case Study 1: Alzheimer's Disease Treatment
A study conducted on a series of acetamide derivatives revealed that one particular derivative exhibited a strong inhibitory effect on AChE, with an IC50 value significantly lower than traditional treatments. This suggests a potential for developing new therapeutic agents for Alzheimer's disease based on this compound's structure .
Case Study 2: Antimicrobial Activity
In another study, a library of acetamide derivatives was screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Several compounds showed significant inhibition zones in agar diffusion tests, indicating their potential as new antibiotics .
Mechanism of Action
The mechanism of action of Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-1H-azepin-1-yl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-1H-azepin-1-yl)ethyl)-, hydrochloride
- Acetic acid, 2-(4-chlorophenoxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride
Uniqueness
The uniqueness of Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-1H-azepin-1-yl)ethyl)-, monohydrochloride lies in its specific structure and properties, which differentiate it from other similar compounds. Its unique combination of functional groups and molecular configuration contributes to its distinct chemical and biological activities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the acetamide core. Key steps include:
- Coupling Reactions : Use of 4-chlorophenoxyacetic acid activated via carbodiimide (e.g., EDC/HOBt) to react with the amine group of 2-(hexahydro-1H-azepin-1-yl)ethylamine.
- Salt Formation : Conversion to the monohydrochloride salt using HCl in anhydrous ether or methanol .
- Optimization : Reaction yields improve under inert atmospheres (N₂/Ar) and controlled temperatures (0–5°C for coupling; room temperature for salt formation). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) enhances purity.
Table 1 : Synthetic Conditions and Yields
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Coupling | EDC, HOBt, DMF, 0°C | 65–70 | 85–90 |
Salt Formation | HCl/MeOH, RT | 90–95 | ≥98 |
Q. Which spectroscopic and crystallographic methods effectively characterize this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : ¹H/¹³C NMR confirms the acetamide backbone (δ 2.1 ppm for CH₃CO; δ 165–170 ppm for carbonyl). Aromatic protons (4-chlorophenoxy) appear at δ 6.8–7.3 ppm .
- FTIR : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of phenoxy group) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the hydrochloride salt structure, revealing hydrogen bonding between NH⁺ and Cl⁻. Data deposition in CCDC (e.g., CCDC-1893314) ensures reproducibility .
Advanced Research Questions
Q. How can computational methods predict reactivity and electronic properties of this acetamide derivative?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d). Calculate HOMO-LUMO gaps to predict charge transfer (e.g., HOMO localized on chlorophenoxy; LUMO on acetamide) .
- Molecular Electrostatic Potential (MESP) : Maps identify nucleophilic/electrophilic sites (e.g., negative potential near O of phenoxy; positive near NH⁺) .
- Validation : Compare computed IR spectra with experimental data to confirm accuracy (RMSD <10 cm⁻¹ acceptable) .
Table 2 : Computed vs. Experimental Properties
Property | Computed (DFT) | Experimental |
---|---|---|
HOMO-LUMO Gap (eV) | 4.2 | – |
C=O Stretch (cm⁻¹) | 1675 | 1668 |
Q. What strategies resolve contradictions in reported biological activities of related acetamides?
- Methodological Answer :
- Meta-Analysis : Systematically review literature (e.g., PubChem, NIST) to identify variables (e.g., assay conditions, cell lines). For example, discrepancies in IC₅₀ values may arise from differing solvent systems (DMSO vs. saline) .
- Validation Experiments : Reproduce key studies under standardized conditions. Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity .
- Structural Analog Comparison : Compare with analogs like AZD8931 ( ) to isolate moiety-specific effects (e.g., hexahydroazepine enhances blood-brain barrier penetration).
Q. How to assess environmental fate and transformation products of this compound?
- Methodological Answer :
- Partitioning Studies : Measure logP (octanol-water) to predict bioavailability. Estimated logP ≈ 2.5 (moderate hydrophobicity) .
- Degradation Pathways : Use LC-MS/MS to identify hydrolysis products (e.g., cleavage of acetamide bond in acidic conditions) .
- Ecotoxicology : Test acute toxicity in Daphnia magna (48h LC₅₀) and biodegradability via OECD 301F .
Table 3 : Environmental Parameters
Parameter | Value | Method |
---|---|---|
logP | 2.5 ± 0.3 | Shake-flask |
Hydrolysis t₁/₂ (pH 7) | 14 days | LC-MS/MS |
Properties
CAS No. |
87576-10-1 |
---|---|
Molecular Formula |
C16H24Cl2N2O2 |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)ethyl]-2-(4-chlorophenoxy)acetamide;hydrochloride |
InChI |
InChI=1S/C16H23ClN2O2.ClH/c17-14-5-7-15(8-6-14)21-13-16(20)18-9-12-19-10-3-1-2-4-11-19;/h5-8H,1-4,9-13H2,(H,18,20);1H |
InChI Key |
GTLGYEUCSNTPPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCNC(=O)COC2=CC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
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